molecular formula C25H28N6O2 B565559 Olmesartan Methyl Ketone CAS No. 1227626-45-0

Olmesartan Methyl Ketone

Numéro de catalogue B565559
Numéro CAS: 1227626-45-0
Poids moléculaire: 444.539
Clé InChI: HXBOGIAKDFTLIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Olmesartan Methyl Ketone is a metabolite of Olmesartan , which is an angiotensin II receptor blocker (ARB) used to treat high blood pressure . It works by blocking a substance in the body that causes the blood vessels to tighten, resulting in the relaxation of blood vessels, lowering of blood pressure, and increased supply of blood and oxygen to the heart .


Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 1- (2 '-cyanobiphenyl-4-yl) methyl-4,4-dimethyl–2-propyl group-4,6-dihydrofuran-also [3; 4-d] imidazoles-6-hydroxyl (V) with 2N hydrochloric acid at 50 ℃ .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a specific angiotensin II type 1 (AT1) receptor antagonist with an antihypertensive effect . The molecular formula is C25H28N6O2 and the molecular weight is 444.54 .


Chemical Reactions Analysis

The chemical reactions involved in the formulation of this compound tablets are carried out to ensure a high dissolution rate of the active ingredient .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as a white solid to pale yellow solid . It has a melting point of 148-151 °C . Its InChI Key is HXBOGIAKDFTLIE-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Overview of Olmesartan

Olmesartan medoxomil, marketed under the names Olmetec and Benicar, is an angiotensin II type 1 (AT1) receptor antagonist (angiotensin receptor blocker [ARB]). It plays a significant role in the management of hypertension by inhibiting the actions of angiotensin II on the renin-angiotensin-aldosterone system. Clinical evidence supports the antihypertensive efficacy and tolerability of olmesartan medoxomil, as monotherapy or in combination with hydrochlorothiazide (HCTZ), across a broad patient population including the elderly with isolated systolic hypertension (ISH) (L. Scott & P. L. McCormack, 2008).

Unique Features and Efficacy

Olmesartan medoxomil exhibits a unique pharmacological interaction with the AT1 receptor, contributing to its marked antihypertensive efficacy. Its structural and functional features, including a hydroxyalkyl substituent at the imidazole 4-position and a hydrolyzable ester group at the 5-position, may potentiate antagonist activity (D. Mire, Tonous N. Silfani, & M. Pugsley, 2005).

Antiatherogenic Effects

The antiatherogenic properties of olmesartan are notable, with strong evidence supporting its antioxidant, antiinflammatory effects, and its ability to normalize endothelial function. Significant antiatherogenic actions of olmesartan have been documented in various trials, underpinning its utility in hypertension treatment, especially when associated with atherosclerosis (S. Koval, L. A. Ryeznik, I. O. Snigurska, & O. Mysnychenko, 2013).

Comparative Efficacy and Clinical Use

Olmesartan medoxomil's clinical use extends beyond monotherapy, showing greater efficacy and similar tolerability when compared with other antihypertensive agents, including ACE inhibitors and other ARBs. Its combination with HCTZ provides significant advantages in blood pressure control over monotherapy, highlighting its role in achieving BP targets and providing long-term cardiovascular disease reduction benefits, particularly in stroke prevention (G. Grassi & G. Mancia, 2010).

Organoprotective Effects and Clinical Implications

Olmesartan has demonstrated organoprotective effects, such as regression of left ventricular hypertrophy (LVH) and nephroprotection, distinguishing it from other ARBs. Its efficacy and safety profile, observed across different patient categories, reinforce olmesartan's significance in managing hypertension and associated conditions (T. E. Morozova, Морозова Татьяна Евгеньевна, T. Andrushchishina, Андрущишина Татьяна Борисовна, S. Gontarenko, & Гонтаренко Светлана Васильевна, 2014).

Mécanisme D'action

Target of Action

Olmesartan Methyl Ketone, commonly known as Olmesartan, is an angiotensin receptor blocker (ARB) used in the treatment of hypertension . It primarily targets the angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in hemostasis and regulation of kidney, vascular, and cardiac functions .

Biochemical Pathways

Olmesartan affects the RAAS, which is a key player in the regulation of blood pressure and fluid balance . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It also has been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .

Pharmacokinetics

Olmesartan exhibits nearly linear and dose-dependent pharmacokinetics under the therapeutic range . After oral administration, it reaches peak plasma concentration after 1-3 hours . The drug is metabolized in the gastrointestinal tract to active olmesartan . It is excreted as unchanged drug, with 50% to 65% in feces and 35% to 50% in urine . The half-life of elimination is approximately 13 hours .

Result of Action

The primary result of Olmesartan’s action is the reduction of blood pressure . By blocking the action of angiotensin II, it reduces vasoconstriction, lowers aldosterone levels, and increases the excretion of sodium . This leads to reduced cardiac activity and ultimately, lower blood pressure . It also has a protective effect on the heart, improving cardiac function, and preventing ventricular hypertrophy and remodeling .

Action Environment

The efficacy of Olmesartan can be influenced by several environmental factors. For instance, patients with renal impairment or hepatic impairment may experience altered drug clearance . Age, body weight, and gender can also impact the drug’s clearance and overall antihypertensive effect . Furthermore, the formulation of the drug can affect its bioavailability . For example, a study showed that a solid dispersion of Olmesartan prepared with certain excipients could increase its solubility and oral bioavailability .

Safety and Hazards

Olmesartan Methyl Ketone may cause skin dryness or cracking, irritation to the nose, throat, and lungs, and if swallowed, may be aspirated and cause lung damage . It is recommended to obtain special instructions before use and not to breathe dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name

1-[5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-5-8-21-26-23(25(3,4)33)22(16(2)32)31(21)15-17-11-13-18(14-12-17)19-9-6-7-10-20(19)24-27-29-30-28-24/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBOGIAKDFTLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858254
Record name 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227626-45-0
Record name 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.